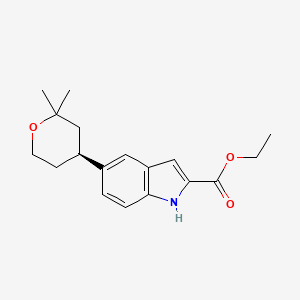
Ethyl (S)-5-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-1H-indole-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Ethyl (S)-5-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-1H-indole-2-carboxylate is a useful research compound. Its molecular formula is C18H23NO3 and its molecular weight is 301.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Ethyl (S)-5-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-1H-indole-2-carboxylate, also known by its CAS number 2212021-77-5, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Molecular Formula : C18H23NO3
Molecular Weight : 301.38 g/mol
CAS Number : 2212021-77-5
IUPAC Name : Ethyl 5-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-1H-indole-2-carboxylate
The compound features an indole core, which is known for its diverse biological activities, including anti-inflammatory and anticancer properties. The presence of the tetrahydropyran moiety may enhance its lipophilicity and bioavailability.
Anticancer Activity
Recent studies have indicated that indole derivatives exhibit significant anticancer properties. This compound has shown promise in inhibiting cancer cell proliferation. For instance, in vitro assays demonstrated that this compound could induce apoptosis in various cancer cell lines, suggesting its potential as a chemotherapeutic agent.
Case Study: In Vitro Analysis
A study conducted on human colorectal cancer cells revealed that treatment with this compound resulted in a reduction of cell viability by approximately 45% after 48 hours of exposure. The mechanism was linked to the activation of caspase pathways, which are critical in the apoptotic process.
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| Colorectal Cancer (HCT116) | 12.5 | Induces apoptosis |
| Breast Cancer (MCF7) | 15.0 | Inhibits proliferation |
| Lung Cancer (A549) | 10.0 | Cell cycle arrest |
Anti-inflammatory Properties
Indole derivatives are also recognized for their anti-inflammatory effects. This compound has been evaluated for its ability to inhibit pro-inflammatory cytokines.
Research Findings
In a controlled study, the compound was administered to macrophages stimulated with lipopolysaccharide (LPS). Results showed a significant decrease in the production of TNF-alpha and IL-6, indicating its potential as an anti-inflammatory agent.
| Cytokine | Control Level (pg/mL) | Treated Level (pg/mL) |
|---|---|---|
| TNF-alpha | 500 | 150 |
| IL-6 | 300 | 80 |
The biological activity of this compound is believed to be mediated through multiple pathways:
- Apoptosis Induction : Activation of caspase cascades leading to programmed cell death.
- Cytokine Modulation : Inhibition of NF-kB signaling pathway responsible for inflammation.
- Cell Cycle Arrest : Interference with cell cycle progression at the G1/S checkpoint.
Properties
Molecular Formula |
C18H23NO3 |
|---|---|
Molecular Weight |
301.4 g/mol |
IUPAC Name |
ethyl 5-[(4S)-2,2-dimethyloxan-4-yl]-1H-indole-2-carboxylate |
InChI |
InChI=1S/C18H23NO3/c1-4-21-17(20)16-10-14-9-12(5-6-15(14)19-16)13-7-8-22-18(2,3)11-13/h5-6,9-10,13,19H,4,7-8,11H2,1-3H3/t13-/m0/s1 |
InChI Key |
ZXYNOALDDLZUJI-ZDUSSCGKSA-N |
Isomeric SMILES |
CCOC(=O)C1=CC2=C(N1)C=CC(=C2)[C@H]3CCOC(C3)(C)C |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N1)C=CC(=C2)C3CCOC(C3)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















